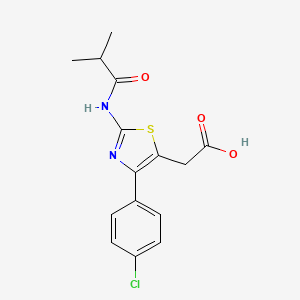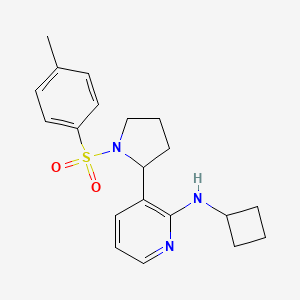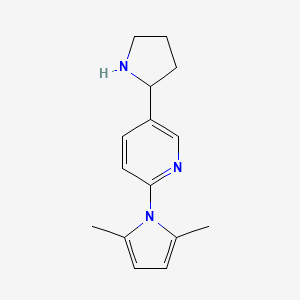
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features both pyrrole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the pyridine ring: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling reactions: The pyrrole and pyridine rings can be coupled using cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions could target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce saturated heterocycles.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, compounds with pyrrole and pyridine rings are often investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
In industry, such compounds could be used in the development of agrochemicals, dyes, or polymers.
作用机制
The mechanism of action for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include G-protein coupled receptors (GPCRs) or ion channels, and the pathways involved might include signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: Lacks the pyrrolidine ring.
5-(Pyrrolidin-2-yl)pyridine: Lacks the dimethylpyrrole ring.
2,5-Dimethyl-1H-pyrrole: Lacks both the pyridine and pyrrolidine rings.
Uniqueness
The uniqueness of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to its simpler analogs.
属性
分子式 |
C15H19N3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
2-(2,5-dimethylpyrrol-1-yl)-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C15H19N3/c1-11-5-6-12(2)18(11)15-8-7-13(10-17-15)14-4-3-9-16-14/h5-8,10,14,16H,3-4,9H2,1-2H3 |
InChI 键 |
QOCMICCILPLGEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)C3CCCN3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


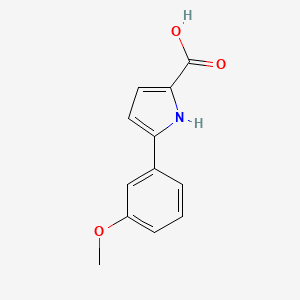
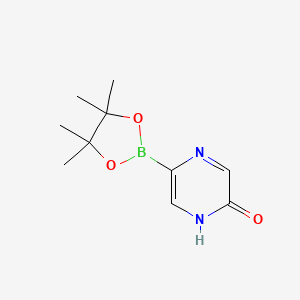




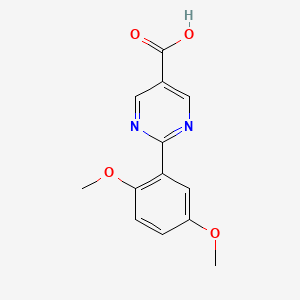
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11808074.png)
![7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11808089.png)


